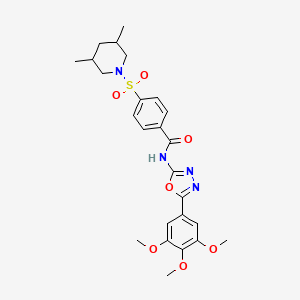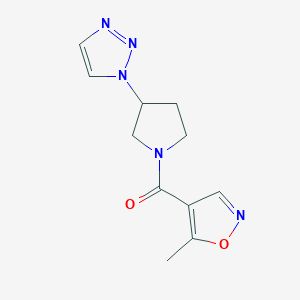
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MMCC and is a derivative of cyclopropane, a three-membered ring containing carbon atoms. MMCC has a unique structure that makes it an interesting molecule for research in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of MMCC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. MMCC has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. It has also been found to inhibit the activity of RNA polymerase, an enzyme involved in the synthesis of RNA.
Biochemical and Physiological Effects:
MMCC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1 beta. MMCC has also been found to inhibit the activity of NF-kappa B, a transcription factor involved in the regulation of immune responses. MMCC has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
MMCC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. MMCC is also soluble in water and organic solvents, making it easy to use in different experimental setups. However, MMCC has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. MMCC is also expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on MMCC. One direction is to study the mechanism of action of MMCC in more detail. Another direction is to investigate the potential therapeutic applications of MMCC in different diseases. MMCC has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and its potential use in these diseases needs to be explored further. Additionally, the synthesis of MMCC can be optimized to reduce its cost and increase its yield, making it more accessible for research purposes.
Synthesemethoden
MMCC can be synthesized using different methods. One of the most common methods involves the reaction between 2-methylcyclopropanone and formaldehyde in the presence of sodium cyanoborohydride. The reaction yields MMCC in high yield and purity. Another method involves the reaction between 2-methylcyclopropanone and paraformaldehyde in the presence of a weak acid catalyst. This method also yields MMCC in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MMCC has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. MMCC has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(4-10-2)3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWCRMHWBRNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


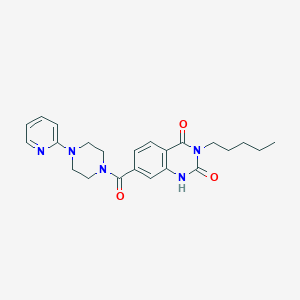

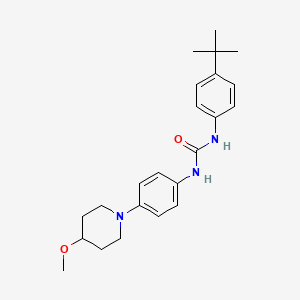

![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

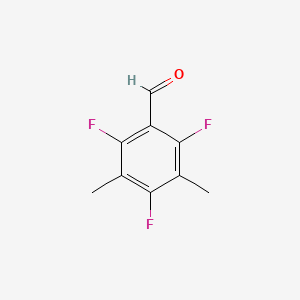
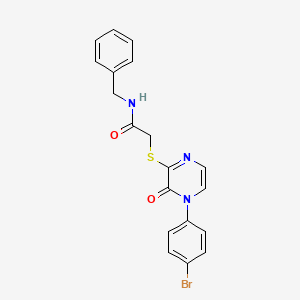
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
